ファロペネム

概要

説明

ファロペネムは、ペネム系に属する経口活性のあるβ-ラクタム系抗生物質です。 ファロペネムは、一部の拡張スペクトルβ-ラクタマーゼに対する耐性があることで知られており、細菌感染症の治療に役立つ選択肢となっています 。 ファロペネムは、第一三共アスクレップファーマによって開発され、ファロペネムナトリウムとファロペネムメドキシミルの2つの形態で市販されています .

製法

合成経路と反応条件: ファロペネムの製造は、(3R,4R)-3-[®-1-tert-ブチル-ジメチルシロキシエチル]-4-[®-アセトキシ]アザシクロブチル-2-オンとR-(+)-チオテトラヒドロフリル-2-ホルミル酸を、触媒としてハロゲン化亜鉛を用いて縮合させることから始まります。この中間体は、tert-ブトキシオキサリルクロリドを用いてアシル化され、その後、トリエチルホスファイトを用いて環化されます。 最後のステップは、トリフルオロ酢酸を用いてヒドロキシ基とカルボキシル基の保護基を除去することです .

工業的製造方法: 工業的環境では、ファロペネムナトリウムは、炭酸カリウム、R-(+)-チオ-テトラヒドロフラン-2-ホルミル酸、および(3R,4R)-4-アセトキシ-3-[®-(tert-ブチルジメチルシロキシ)エチル]アゼチジン-2-ケトンを混合することによって製造されます。 この混合物は、アシル化、環化、脱保護などのいくつかの反応を経て、高純度で高収率のファロペネムナトリウムを生じます .

科学的研究の応用

ファロペネムは、その抗菌特性について広く研究されています。 ファロペネムは、グラム陽性菌、グラム陰性菌、好気性菌、嫌気性菌など、幅広い細菌に有効です 。β-ラクタマーゼ分解に対する耐性があるため、耐性菌が原因の感染症の治療に役立つ選択肢となっています。 ファロペネムは、呼吸器感染症、尿路感染症、皮膚感染症の治療に使用されています .

作用機序

ファロペネムは、細菌細胞壁の合成を阻害することで効果を発揮します。ファロペネムは、細菌細胞壁のペプチドグリカンポリマー鎖を架橋するために不可欠なトランスペプチダーゼ酵素に結合して、その活性を競合的に阻害します。 この阻害は、細胞壁の合成を阻害し、最終的に細菌を死滅させることになります .

生化学分析

Biochemical Properties

Faropenem has been shown to target the L,D-transpeptidase-2, a validated target in Mycobacterium tuberculosis . This enzyme plays a crucial role in mycobacterial cell wall remodeling . Faropenem inhibits this protein using an unconventional mechanism of action, acting as effectively as carbapenem-type antibiotics .

Cellular Effects

Faropenem has been shown to have significant effects on the treatment of Enterobacterales infections .

Molecular Mechanism

The molecular mechanism of Faropenem involves the inhibition of the L,D-transpeptidase-2 enzyme . Following the nucleophilic attack by the active-site cysteine on the lactam ring of Faropenem, the primary adduct decomposes, leaving a small fragment of the antibiotic attached to the enzyme .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of faropenem involves several steps, starting with the condensation of (3R,4R)-3-[®-1-tert-butyl-dimethylsiloxyethyl]-4-[®-acetoxy]azacyclobutyl-2-one and R-(+)-thiotetrahydrofuryl-2-formic acid using zinc halide as a catalyst. This intermediate undergoes acylation with tert-butoxyoxalyl chloride, followed by cyclization with triethyl-phosphite. The final step involves the removal of hydroxy and carboxyl protecting groups using trifluoroacetic acid .

Industrial Production Methods: In industrial settings, faropenem sodium is prepared by mixing potassium carbonate, R-(+)-thio-tetrahydrofuran-2-formic acid, and (3R,4R)-4-acetoxyl-3-[®-(tert-butyl dimethyl siloxy) ethyl] azetidin-2-ketone. This mixture undergoes several reactions, including acylation, cyclization, and deprotection, to yield faropenem sodium with high purity and yield .

化学反応の分析

反応の種類: ファロペネムは、β-ラクタマーゼによる加水分解など、さまざまな化学反応を起こします。 ファロペネムは、セリン型β-ラクタマーゼと金属β-ラクタマーゼの両方と反応して、複数の生成物を形成します .

一般的な試薬と条件: ファロペネムの合成に使用される一般的な試薬には、ハロゲン化亜鉛、tert-ブトキシオキサリルクロリド、トリエチルホスファイト、トリフルオロ酢酸などがあります 。反応は通常、制御された温度と特定のpH条件下で行われ、高収率と高純度が確保されます。

生成される主な生成物: ファロペネムがβ-ラクタマーゼと反応して生成される主な生成物には、イミン誘導体とエナミン誘導体があり、特定のβ-ラクタマーゼによって異なります .

類似化合物との比較

ファロペネムは、イミペネム、メロペネム、ドリピネム、ビアペネム、パニペネム、エртапенемなどの化合物も含まれるペネム系抗生物質に属します 。 これらの化合物と比較して、ファロペネムは経口バイオアベイラビリティとβ-ラクタマーゼ分解に対する耐性という点でユニークです 。幅広い抗菌活性と安定性により、さまざまな細菌感染症の治療に役立つ選択肢となっています。

結論

ファロペネムは、β-ラクタマーゼ分解に対して顕著な耐性を有する、汎用性の高い効果的なβ-ラクタム系抗生物質です。ファロペネムのユニークな特性と幅広い抗菌活性は、特に耐性菌が原因の感染症に対する闘いにおいて、貴重なツールとなっています。

生物活性

Faropenem is an oral penem antibiotic that has garnered attention for its broad-spectrum antibacterial activity, particularly against various Gram-positive and Gram-negative bacteria. Its unique structure allows it to resist hydrolysis by many β-lactamases, making it a potential alternative for treating infections caused by multidrug-resistant pathogens. This article delves into the biological activity of faropenem, supported by data tables, case studies, and detailed research findings.

Faropenem is chemically distinct from traditional carbapenems due to the presence of a sulfur atom at the C-1 position of the β-lactam ring. This modification contributes to its stability and efficacy against a range of bacterial pathogens. The compound exhibits bactericidal activity by inhibiting bacterial cell wall synthesis, similar to other β-lactam antibiotics.

Structural Comparison

| Feature | Carbapenems | Faropenem |

|---|---|---|

| C-1 Position | Carbon | Sulfur |

| Hydrolysis Resistance | Variable | High |

| Oral Bioavailability | Low | 70%-80% |

| Administration Route | Parenteral | Oral |

Antimicrobial Activity

Faropenem demonstrates significant in vitro activity against various pathogens, including those resistant to other antibiotics. Studies have shown that it is effective against:

- Anaerobic Bacteria : MIC(90) values are typically less than 0.5 mg/L for anaerobes such as Bacteroides and Fusobacterium species .

- Gram-positive Bacteria : It shows good efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), although some strains exhibit resistance .

- Gram-negative Bacteria : Efficacy varies; for example, Escherichia coli has an MIC(90) of 1 mg/L, while Klebsiella pneumoniae shows higher resistance with MIC values exceeding 32 mg/L .

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for faropenem against selected pathogens:

| Pathogen | MIC(50) (mg/L) | MIC(90) (mg/L) |

|---|---|---|

| Streptococcus pneumoniae | 0.010 | 1.000 |

| Haemophilus influenzae | 0.030 | 4.000 |

| Klebsiella pneumoniae | >32.000 | >32.000 |

| Moraxella catarrhalis | 0.500 | 1.000 |

Clinical Efficacy and Case Studies

Faropenem has been evaluated in various clinical settings, particularly for respiratory tract infections and other systemic infections. A systematic review indicated that faropenem is a viable option for treating infections caused by Enterobacterales, especially in patients with limited treatment options due to resistance issues .

Case Study: Pediatric Patients

A study assessing the efficacy of faropenem sodium in pediatric patients revealed satisfactory antibacterial activities against common respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae. The findings suggested that faropenem could be an effective treatment option for respiratory infections in children, particularly those caused by penicillin-resistant strains .

Time-Kill Studies

Time-kill kinetics studies have demonstrated that faropenem exhibits a rapid bactericidal effect, achieving maximum bactericidal activity at concentrations significantly above the MIC within a short duration (12-24 hours) .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies show that faropenem achieves adequate serum concentrations following oral administration, with peak plasma levels reaching up to 14 mg/L after two daily doses of 300 mg . Importantly, the compound's bactericidal activity remains effective even in the presence of serum proteins, suggesting a favorable safety profile for clinical use.

特性

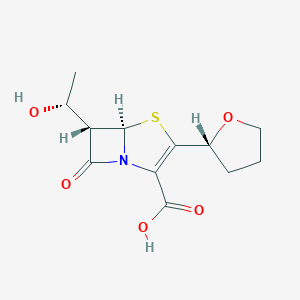

IUPAC Name |

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/t5-,6-,7+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGAKXAHAYOLDJ-FHZUQPTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046430 | |

| Record name | Fropenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106560-14-9 | |

| Record name | Faropenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106560-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Faropenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106560149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Faropenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12190 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fropenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAROPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F52Y83BGH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Faropenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does faropenem interact with its target in bacteria?

A1: Faropenem, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. []

Q2: What is the impact of faropenem binding to PBPs on bacterial morphology?

A2: Faropenem exhibits high binding affinity to high-molecular-weight PBPs and lower affinity for low-molecular-weight PBPs in both Gram-positive and Gram-negative bacteria. [] This binding triggers morphological changes in bacteria. In Staphylococcus aureus, faropenem induces irregular septum formation and cell lysis. [] In Escherichia coli, it causes a transition from rod-shaped to spherical forms, eventually leading to cell lysis. []

Q3: Has faropenem demonstrated efficacy in animal models of infection?

A5: Yes, faropenem has demonstrated efficacy in a murine model of Bacillus anthracis inhalation. [] In this study, faropenem administered intraperitoneally provided significant postexposure prophylaxis, and the percentage of time that free drug concentrations exceeded the minimum inhibitory concentration (%TMIC) was the strongest predictor of survival. []

Q4: Are there in vivo studies demonstrating faropenem's efficacy against extended-spectrum β-lactamase-producing (ESBL) E. coli?

A6: Yes, a canine ex vivo model using urine samples from healthy dogs treated with faropenem demonstrated its efficacy against ESBL-producing E. coli. [] The study showed that faropenem achieves high urine concentrations and exhibits potent bactericidal activity, supporting its potential use for treating UTIs caused by ESBL-producing bacteria. []

Q5: What is known about faropenem resistance in bacteria?

A7: While faropenem is stable against many β-lactamases, including some extended-spectrum β-lactamases (ESBLs), there is evidence of emerging resistance. [, ] In vitro studies have reported the development of faropenem resistance in some bacterial species, and there are concerns that this resistance could potentially lead to cross-resistance with carbapenems. []

Q6: Can faropenem be used to detect carbapenemase activity in Enterobacteriaceae?

A8: Yes, a disc susceptibility test using faropenem has been shown to be a highly predictive screening tool for carbapenemase-producing Enterobacteriaceae. [] A study showed that 99% of carbapenemase producers exhibited growth up to the edge of a 10 μg faropenem disc. [] This simple test can aid in the rapid identification of these resistant organisms.

Q7: What are the main routes of elimination for faropenem in humans?

A10: Following administration, a portion of faropenem is metabolized, and the metabolites, along with the unchanged drug, are primarily excreted in the urine. [, , ]

Q8: How does faropenem's chemical structure contribute to its stability?

A11: Faropenem's structure includes a chiral tetrahydrofuran substituent at the C2 position. [] This structural feature enhances its chemical stability and reduces potential central nervous system side effects compared to other carbapenems like imipenem. []

Q9: What factors can impact the stability of faropenem in solid form?

A12: The stability of solid-state faropenem is influenced by factors like relative humidity and temperature. [] Studies have investigated its degradation kinetics and thermodynamics under various conditions to understand these effects. []

Q10: Have there been studies investigating faropenem's potential to stimulate the human immune system?

A13: Yes, one study examined the effect of faropenem on human neutrophils, which are key cells in the immune system's response to infection. [] The study found that faropenem enhances the production of superoxide anions by neutrophils, suggesting it might boost certain immune functions. []

Q11: Are there specific analytical methods used to measure faropenem concentrations?

A14: Several analytical methods have been developed to quantify faropenem in various matrices. These methods include high-performance liquid chromatography (HPLC) with UV detection, [, ] liquid chromatography-tandem mass spectrometry (LC-MS/MS), [] and microbiological assays. [] These techniques are essential for pharmacokinetic studies, formulation development, and quality control.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。